molecular formula C7H5Cl2NO B14780760 3-Amino-2,6-dichloro-benzaldehyde

3-Amino-2,6-dichloro-benzaldehyde

Cat. No.: B14780760
M. Wt: 190.02 g/mol
InChI Key: DBDQFCLMLCRWHP-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichloro-benzaldehyde is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and dichloro groups at the 3rd and 2nd, 6th positions, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dichloro-benzaldehyde typically involves the chlorination of 3-Aminobenzaldehyde. One common method includes the reaction of 3-Aminobenzaldehyde with chlorine gas in the presence of a suitable solvent and catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dichloro-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,6-dichloro-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dichloro-benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is studied for its potential to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,4-dichloro-benzaldehyde
  • 3-Amino-2,5-dichloro-benzaldehyde
  • 3-Amino-2,6-dibromo-benzaldehyde

Comparison

Compared to its analogs, 3-Amino-2,6-dichloro-benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of chlorine atoms at the 2nd and 6th positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

3-amino-2,6-dichlorobenzaldehyde

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2

InChI Key

DBDQFCLMLCRWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C=O)Cl

Origin of Product

United States

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